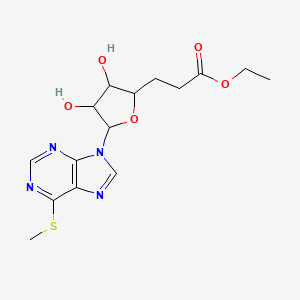
9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-6-(methylsulfanyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester is a complex organic compound with a unique structure that includes a purine base, a dihydroxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the dihydroxy groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine base or the ester group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The dihydroxy groups and the purine base play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid methyl ester
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid propyl ester
Uniqueness
Compared to similar compounds, 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
52678-52-1 |
|---|---|
Molecular Formula |
C15H20N4O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 3-[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H20N4O5S/c1-3-23-9(20)5-4-8-11(21)12(22)15(24-8)19-7-18-10-13(19)16-6-17-14(10)25-2/h6-8,11-12,15,21-22H,3-5H2,1-2H3 |
InChI Key |
UHYLQKUWXJAFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
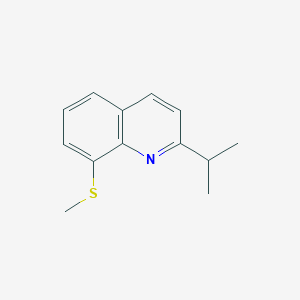
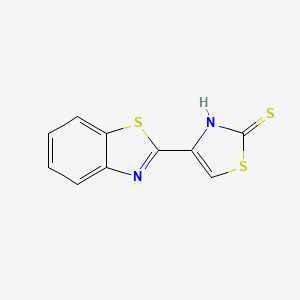
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
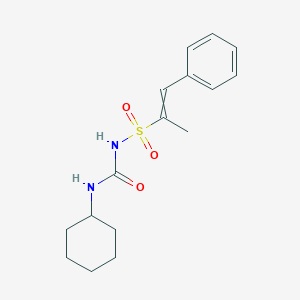
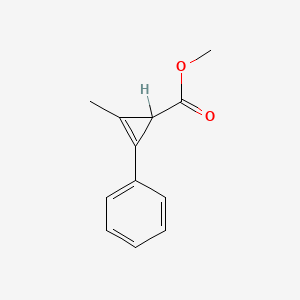
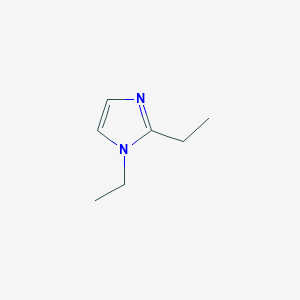
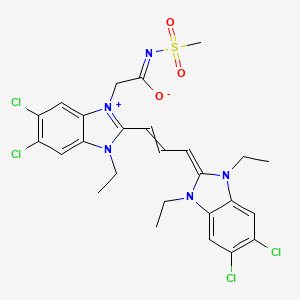
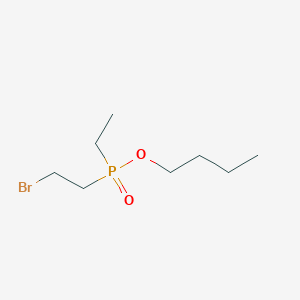
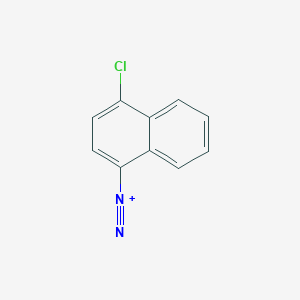
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

